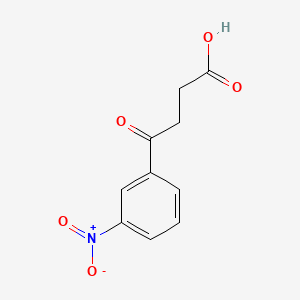

4-(3-Nitrophenyl)-4-oxobutanoic acid

Description

The exact mass of the compound 4-(3-Nitrophenyl)-4-oxobutanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(3-Nitrophenyl)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Nitrophenyl)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-nitrophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5/c12-9(4-5-10(13)14)7-2-1-3-8(6-7)11(15)16/h1-3,6H,4-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDVLOPITGDGOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10281843 | |

| Record name | 4-(3-Nitrophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10281843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6328-00-3 | |

| Record name | 3-(m-Nitrobenzoyl)propionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44437 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(m-Nitrobenzoyl)propionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(3-Nitrophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10281843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-nitrophenyl)-4-oxobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Therapeutic Landscape of 4-Aryl-4-Oxobutanoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Versatile Scaffold

In the dynamic landscape of medicinal chemistry, the identification of privileged scaffolds that serve as a foundation for the development of novel therapeutics is of paramount importance. The 4-aryl-4-oxobutanoic acid framework has emerged as one such versatile scaffold, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the therapeutic applications of these derivatives, offering a synthesis of current knowledge to empower researchers, scientists, and drug development professionals in their quest for innovative medicines. We will delve into the synthetic strategies, mechanisms of action, and structure-activity relationships that underpin their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. This document is designed not as a rigid protocol, but as a comprehensive resource to inspire and guide the rational design and development of next-generation therapeutics based on this promising chemical motif.

The Chemical Core: Synthesis and Properties of 4-Aryl-4-Oxobutanoic Acids

The foundational step in harnessing the therapeutic potential of 4-aryl-4-oxobutanoic acid derivatives lies in their efficient and scalable synthesis. The bifunctional nature of the parent 4-oxobutanoic acid, possessing both a ketone and a carboxylic acid, provides a rich platform for chemical modification[1]. A cornerstone of their synthesis is the Friedel-Crafts acylation , a robust method for forming the characteristic aryl ketone moiety.

Core Synthesis via Friedel-Crafts Acylation: A Self-Validating Protocol

This protocol details the synthesis of the 4-aryl-4-oxobutanoic acid core, a critical starting material for further derivatization. The causality behind each step is explained to ensure a self-validating and reproducible process.

Objective: To synthesize a 4-aryl-4-oxobutanoic acid (e.g., 4-phenyl-4-oxobutanoic acid) from an aromatic compound and succinic anhydride.

Materials:

-

Aromatic compound (e.g., Benzene)

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., carbon disulfide or nitrobenzene)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether)

-

Standard laboratory glassware and reflux apparatus

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place the anhydrous solvent and the aromatic compound. The choice of solvent is critical; for reactive aromatics, a less polar solvent like carbon disulfide is preferred, while for less reactive ones, nitrobenzene may be necessary. This choice directly impacts reaction kinetics and yield.

-

Catalyst Suspension: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride with vigorous stirring. AlCl₃ is a potent Lewis acid that activates the succinic anhydride, making it susceptible to electrophilic attack. The anhydrous conditions are crucial to prevent the deactivation of the catalyst.

-

Addition of Succinic Anhydride: Dissolve succinic anhydride in the anhydrous solvent and add it dropwise to the stirred reaction mixture. The slow addition helps to control the exothermic reaction and prevent side product formation.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for several hours or gently heat under reflux to drive the reaction to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials.

-

Work-up and Isolation:

-

Pour the reaction mixture slowly onto crushed ice containing concentrated HCl. This step hydrolyzes the aluminum chloride complex of the product and quenches the reaction.

-

Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether) to recover any dissolved product.

-

Wash the combined organic layers with a saturated NaHCO₃ solution to remove any unreacted acid and then with water.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-aryl-4-oxobutanoic acid.

Causality and Self-Validation: The success of this synthesis is validated by the formation of a product with the expected spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The regioselectivity of the acylation is dictated by the directing effects of any substituents on the aromatic ring, a key consideration in the design of derivatives.

Therapeutic Frontiers: Unraveling the Multifaceted Potential

The 4-aryl-4-oxobutanoic acid scaffold has proven to be a fertile ground for the discovery of compounds with diverse therapeutic applications. The following sections will explore the key areas where these derivatives have shown significant promise.

Anticancer Activity: Targeting Key Oncogenic Pathways

A growing body of evidence highlights the potential of 4-aryl-4-oxobutanoic acid derivatives as anticancer agents[2]. Their mechanism of action often involves the modulation of critical signaling pathways that are dysregulated in cancer.

2.1.1. Mechanism of Action: Dual Inhibition of SIRT2 and EGFR

Recent studies have identified certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives as potent inhibitors of both Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR)[1]. Both SIRT2, a histone deacetylase, and EGFR, a receptor tyrosine kinase, are implicated in tumor progression and cell survival. The dual inhibition of these targets presents a promising strategy to overcome drug resistance and enhance therapeutic efficacy.

Below is a conceptual diagram illustrating the dual inhibitory action on these pathways.

Caption: Dual inhibition of EGFR and SIRT2 signaling pathways.

2.1.2. Structure-Activity Relationship (SAR) Insights

The anticancer activity of these derivatives is highly dependent on their structural features. For instance, the presence of specific substituents on the aryl ring can significantly impact their potency and selectivity[2]. A thorough SAR study is crucial for optimizing lead compounds.

| Compound ID | Aryl Substituent | Target Cell Line | IC₅₀ (µM) | Reference |

| 21 | 4-acetylphenyl | A549 (Lung) | 5.42 | [1] |

| 22 | 4-acetylphenyl | A549 (Lung) | 2.47 | [1] |

| 25 | 4-acetylphenyl | A549 (Lung) | 8.05 | [1] |

| Cisplatin | - | A549 (Lung) | 11.71 | [1] |

2.1.3. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for evaluating the cytotoxic effects of novel 4-aryl-4-oxobutanoic acid derivatives on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line.

Materials:

-

Cancer cell line (e.g., A549 human lung carcinoma)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Experimental Protocol:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value using a suitable software.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a critical therapeutic goal. Certain 4-aryl-4-oxobutanoic acid derivatives have demonstrated potent anti-inflammatory properties.

2.2.1. Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some 4-arylthiosemicarbazide derivatives, which share structural similarities with 4-aryl-4-oxobutanoic acids, have been shown to inhibit this pathway[3].

The following diagram illustrates the NF-κB signaling pathway and the point of inhibition.

Caption: Inhibition of the NF-κB signaling pathway.

Antimicrobial Activity: A New Weapon Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. 4-Aryl-4-oxobutanoic acid derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.

2.3.1. Potential Mechanisms of Action

The precise mechanisms by which these derivatives exert their antimicrobial effects are still under investigation, but several possibilities exist:

-

Enzyme Inhibition: They may inhibit essential microbial enzymes, such as those involved in cell wall synthesis, DNA replication, or metabolic pathways. For example, some derivatives have been suggested to act as serine protease inhibitors[3].

-

Membrane Disruption: The lipophilic aryl group and the polar carboxylic acid group could enable these molecules to interact with and disrupt the integrity of microbial cell membranes.

-

Inhibition of Virulence Factors: They may interfere with the production of toxins or other virulence factors that are essential for microbial pathogenicity.

2.3.2. Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the MIC of a compound against a specific microorganism.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

-

Microorganism strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compound dissolved in a suitable solvent

-

96-well microplates

-

Microplate reader or visual inspection

Experimental Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the broth medium, typically adjusted to a 0.5 McFarland standard.

-

Serial Dilution: Perform a serial two-fold dilution of the test compound in the broth medium directly in the 96-well plate.

-

Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Neuroprotective Potential: Shielding the Brain from Damage

Neurodegenerative diseases represent a significant and growing unmet medical need. 4-Aryl-4-oxobutanoic acid derivatives have emerged as potential neuroprotective agents through their ability to modulate the kynurenine pathway.

2.4.1. Mechanism of Action: Inhibition of Kynurenine-3-Monooxygenase (KMO)

The kynurenine pathway is the primary route for tryptophan metabolism and produces several neuroactive metabolites. One key enzyme in this pathway is Kynurenine-3-Monooxygenase (KMO), which converts kynurenine to 3-hydroxykynurenine, a precursor to the excitotoxic quinolinic acid. Inhibition of KMO shunts the pathway towards the production of kynurenic acid, a neuroprotective antagonist of ionotropic glutamate receptors[4][5][6]. Certain 4-aryl-4-oxobutanoic acid derivatives have been identified as potent KMO inhibitors[4].

The following diagram illustrates the kynurenine pathway and the therapeutic intervention point.

Caption: Inhibition of KMO in the kynurenine pathway.

Future Perspectives and Challenges

The therapeutic potential of 4-aryl-4-oxobutanoic acid derivatives is undeniable. However, the journey from a promising scaffold to a clinically approved drug is long and fraught with challenges. Future research should focus on:

-

Target Identification and Validation: For many of the observed activities, the precise molecular targets remain to be elucidated. A deeper understanding of the mechanism of action is crucial for rational drug design and development.

-

Optimization of Pharmacokinetic Properties: Lead compounds must be optimized for their absorption, distribution, metabolism, and excretion (ADME) properties to ensure they reach their target in sufficient concentrations and have an appropriate duration of action.

-

Selectivity and Safety: Ensuring that these derivatives are selective for their intended targets and have a favorable safety profile is paramount. Off-target effects can lead to unwanted side effects and toxicity.

-

In Vivo Efficacy: Promising in vitro results must be translated into in vivo efficacy in relevant animal models of disease.

Conclusion: A Scaffold of Opportunity

The 4-aryl-4-oxobutanoic acid core represents a privileged structure in medicinal chemistry, offering a gateway to a diverse range of therapeutic applications. From combating cancer and inflammation to fighting microbial infections and protecting the nervous system, these derivatives hold immense promise. This technical guide has provided a comprehensive overview of their synthesis, mechanisms of action, and therapeutic potential. It is our hope that this document will serve as a valuable resource for the scientific community, catalyzing further research and development in this exciting field and ultimately leading to the discovery of new and effective medicines for a multitude of human diseases.

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., Al-Majid, A. M., Barakat, A., & El-Faham, A. (2021). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 26(10), 2953. [Link]

-

Drelich, P., et al. (2022). 4-Arylthiosemicarbazide Derivatives as Toxoplasmic Aromatic Amino Acid Hydroxylase Inhibitors and Anti-inflammatory Agents. International Journal of Molecular Sciences, 23(6), 3213. [Link]

- BenchChem. (2025). 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis. BenchChem.

- BenchChem. (2025).

-

Pellicciari, R., et al. (1998). 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase. Bioorganic & Medicinal Chemistry Letters, 8(20), 2907-2912. [Link]

- Al-Omary, F. A. M., et al. (2018). Search of antimicrobial activity in a series of substituted 4-aryl-4-oxo-2-tienilaminobut-2-enoic acids.

- Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway.

- SciSpace. (n.d.).

- National Center for Biotechnology Information. (n.d.). PubChem.

- MDPI. (n.d.). MDPI. MDPI.

-

Davis, I., & Liu, A. (2015). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules, 20(10), 18496-18514. [Link]

-

Kaltenbronn, J. S., et al. (1983). Structure-activity Relationships in a Series of Anti-Inflammatory N-arylanthranilic Acids. Arzneimittel-Forschung, 33(4a), 621-627. [Link]

-

Amori, L., et al. (2005). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Neuroscience, 13, 100. [Link]

- U.S. Environmental Protection Agency. (n.d.). Antimicrobial Testing Methods & Procedures Developed by EPA's Microbiology Laboratory. U.S. Environmental Protection Agency.

- Cell Signaling Technology. (n.d.). NF-κB Signaling. Cell Signaling Technology.

- Organic Chemistry Portal. (n.d.).

-

El-Sayed, M. A., et al. (2020). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 25(13), 3043. [Link]

-

Carroll, A. R., et al. (2019). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs, 17(1), 33. [Link]

-

Abdel-Razik, A. F., et al. (2022). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. Molecules, 27(14), 4593. [Link]

- ResearchGate. (n.d.). Examples of 4-substituted 2,4-dioxobutanoic acid derivatives as PA inhibitors.

- Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway.

- ResearchGate. (n.d.). Antifungal activity of new derivatives of 4-(het)aryl-2,4-dioxobutanoic acids.

- ResearchGate. (n.d.). Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors.

- Organic Syntheses. (n.d.).

- ResearchGate. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.

- ResearchGate. (n.d.). Kynurenine-3-monooxygenase: A review of structure, mechanism, and inhibitors.

- protocols.io. (2019). Assessment of antimicrobial activity. protocols.io.

-

Kaltenbronn, J. S., et al. (1983). Structure-activity Relationships in a Series of Anti-Inflammatory N-arylanthranilic Acids. Arzneimittel-Forschung, 33(4a), 621-627. [Link]

- Wikipedia. (n.d.). Kynurenine-3-monooxygenase. Wikipedia.

- Khan Academy. (n.d.).

- PubMed Central. (n.d.). Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. PubMed Central.

- PubMed Central. (n.d.).

- PubMed. (n.d.). The effects of environmental aryl hydrocarbon receptor ligands on signaling and cell metabolism in cancer. PubMed.

- ResearchGate. (n.d.). (PDF) Friedel-Crafts acylation of aromatic compounds.

- ResearchGate. (n.d.). Assessment and evaluation of methods used for antimicrobial activity assay.

- National Institutes of Health. (n.d.). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts.

- MDPI. (n.d.). Structure–Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4)

Sources

- 1. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]

An In-Depth Technical Guide to Friedel-Crafts Acylation for Synthesis

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the Friedel-Crafts acylation reaction. It moves beyond simple procedural descriptions to explore the underlying principles, catalyst selection, substrate scope, and practical applications, particularly within the pharmaceutical industry.

The Enduring Relevance of a Classic Reaction

First discovered in 1877 by Charles Friedel and James Crafts, the Friedel-Crafts acylation remains a cornerstone of organic synthesis for its ability to form carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2][3] This electrophilic aromatic substitution reaction is a powerful tool for creating aryl ketones, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers.[4] A key advantage over its counterpart, Friedel-Crafts alkylation, is the deactivation of the product to further substitution, preventing polysubstitution.[5][6][7]

The Core Mechanism: A Step-by-Step Dissection

The Friedel-Crafts acylation proceeds through a well-defined electrophilic aromatic substitution mechanism. Understanding each step is critical for troubleshooting and optimizing reaction conditions.

Step 1: Generation of the Acylium Ion The reaction is initiated by the activation of an acylating agent, typically an acyl chloride or acid anhydride, with a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][8][9] The Lewis acid coordinates to the halogen of the acyl halide, creating a highly electrophilic species.[1][10] This complex then cleaves to form a resonance-stabilized acylium ion (RCO⁺).[8][11][12] This ion's stability is a crucial feature, as it prevents the carbocation rearrangements that often plague Friedel-Crafts alkylations.[6][7][10]

Step 2: Electrophilic Attack and Formation of the Sigma Complex The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[11]

Step 3: Deprotonation and Restoration of Aromaticity A weak base, typically the Lewis acid-halide complex (e.g., AlCl₄⁻), removes a proton from the carbon bearing the new acyl group.[8][11] This restores the aromaticity of the ring, yielding the aryl ketone product.[8]

Step 4: Product-Catalyst Complexation and Workup The resulting aryl ketone is a Lewis base and readily forms a stable complex with the Lewis acid catalyst.[6] This complexation necessitates the use of stoichiometric or even excess amounts of the catalyst.[5][6] An aqueous workup is required to hydrolyze this complex and liberate the final ketone product.[6][8]

Diagram: The Mechanism of Friedel-Crafts Acylation

Caption: The multi-step mechanism of Friedel-Crafts acylation.

Key Reaction Components: A Deeper Dive

The success of a Friedel-Crafts acylation hinges on the appropriate selection of the aromatic substrate, acylating agent, and catalyst.

The Aromatic Substrate: Reactivity and Limitations

The nature of the aromatic ring is a critical determinant of reactivity.

-

Activated Rings: Aromatic rings bearing electron-donating groups (e.g., alkyl, alkoxy) are highly reactive and generally give good yields.

-

Deactivated Rings: Conversely, rings with strongly electron-withdrawing groups (e.g., nitro, sulfonyl, trifluoromethyl) are generally unreactive and fail to undergo acylation under standard conditions.[10]

-

Halogenated Aromatics: While halogens are deactivating, they are often suitable substrates for Friedel-Crafts acylation.[10]

-

Incompatible Functional Groups: Substrates containing basic functional groups like amines and alcohols are incompatible as they react with the Lewis acid catalyst.[13]

The Acylating Agent: Expanding the Toolkit

While acyl chlorides are the most common acylating agents, several alternatives are available.

-

Acid Anhydrides: These are also widely used and can be a more "green" alternative to acyl chlorides.[1][6]

-

Carboxylic Acids: In some cases, particularly with activated aromatic systems, carboxylic acids can be used directly, often in the presence of a Brønsted acid or a milder Lewis acid catalyst.[6]

-

Unstable Acyl Halides: Some acyl halides, like formyl chloride, are too unstable to be isolated. In such cases, they must be generated in situ, as seen in the Gattermann-Koch reaction for the synthesis of benzaldehydes.[6][14]

The Catalyst: From Traditional to Green Alternatives

The choice of catalyst is pivotal for both reactivity and environmental impact.

| Catalyst Type | Examples | Strengths | Weaknesses |

| Traditional Lewis Acids | AlCl₃, FeCl₃, BF₃, SbCl₅ | High reactivity, well-established | Stoichiometric amounts required, moisture sensitive, generates significant waste |

| Milder Lewis Acids | ZnCl₂, In(OTf)₃ | Can be used in catalytic amounts for activated substrates | Lower reactivity with deactivated substrates |

| Brønsted Acids | H₂SO₄, Methanesulfonic acid | Can be used with carboxylic acids, metal-free | Often requires high temperatures |

| Solid Acid Catalysts | Zeolites, ZnO | Reusable, environmentally friendly, simplified workup | Can have lower activity than traditional Lewis acids |

The requirement for stoichiometric amounts of traditional Lewis acids like AlCl₃ is a significant drawback due to the formation of a stable complex with the product ketone.[5][6] This not only impacts the atom economy but also leads to the generation of substantial aqueous waste during workup.[15] Consequently, there is a growing interest in developing greener catalytic systems, including the use of solid acids and ionic liquids.[3][15]

Practical Applications in Drug Development

The Friedel-Crafts acylation is a key transformation in the synthesis of numerous active pharmaceutical ingredients (APIs).

-

Ibuprofen Synthesis: One of the most prominent industrial applications is in the Boots synthesis of Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).[4] The reaction introduces the acyl group that is a precursor to the final carboxylic acid moiety.

-

Natural Product Synthesis: The reaction is also instrumental in the total synthesis of complex natural products, which often serve as lead compounds in drug discovery.[16][17] For instance, it has been used to construct the core structures of taiwaniaquinoids and daphenylline.

Diagram: General Workflow for a Friedel-Crafts Acylation Experiment

Caption: A typical experimental workflow for Friedel-Crafts acylation.

Experimental Protocol: Synthesis of Acetophenone

This protocol provides a representative procedure for the acylation of benzene with acetyl chloride.

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Benzene

-

Acetyl Chloride

-

Methylene Chloride (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a drying tube. Add anhydrous benzene and cool the flask in an ice bath.

-

Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum chloride to the cooled benzene with stirring.

-

Acylating Agent Addition: Add acetyl chloride dropwise to the stirred suspension. An exothermic reaction will occur. Maintain the temperature of the reaction mixture with the ice bath.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC.

-

Quenching: Carefully pour the reaction mixture onto crushed ice to quench the reaction and hydrolyze the aluminum chloride complex.

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with methylene chloride.[18] Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[18]

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.[18]

-

Purification: Purify the crude acetophenone by distillation.

Overcoming Challenges: A Scientist's Perspective

While powerful, the Friedel-Crafts acylation is not without its challenges.

-

Catalyst Deactivation: As mentioned, the Lewis acid catalyst is complexed by the product, necessitating stoichiometric amounts. This is a major hurdle for large-scale synthesis and has driven research into catalytic alternatives.[15]

-

Substrate Limitations: The inability to use strongly deactivated rings or those with incompatible functional groups limits the reaction's scope.[7]

-

Regioselectivity: For substituted aromatic rings, the position of acylation is governed by the directing effects of the substituents. This can lead to mixtures of ortho, meta, and para isomers, complicating purification.

-

"Green" Chemistry Concerns: The use of halogenated solvents and stoichiometric Lewis acids raises environmental concerns. Modern approaches focus on solvent-free conditions, reusable solid acid catalysts, and alternative acylating agents to create more sustainable protocols.[3][19]

The Future of Friedel-Crafts Acylation

The future of this century-old reaction lies in addressing its inherent limitations through the lens of green chemistry and catalysis.[3] The development of highly active, reusable, and environmentally benign catalysts will be crucial for its continued application in both academic research and industrial-scale pharmaceutical manufacturing. The exploration of novel reaction media, such as ionic liquids and supercritical fluids, also holds promise for cleaner and more efficient acylation processes.

References

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

Pearson. (n.d.). EAS:Friedel-Crafts Acylation Mechanism: Videos & Practice Problems. Retrieved from [Link]

-

StudySmarter. (2023, October 21). Friedel Crafts Acylation: Mechanism & Conditions. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Retrieved from [Link]

-

American Chemical Society. (2010, April 28). Advances in Friedel−Crafts Acylation Reactions: Catalytic and Green Processes. Journal of the American Chemical Society. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Purechemistry. (2023, March 30). Friedel craft's acylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. Retrieved from [Link]

-

ACS Publications. (2020, May 11). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. ACS Omega. Retrieved from [Link]

-

YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

-

ACS Publications. (n.d.). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

-

RSC Publishing. (2025, September 1). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

-

National Institutes of Health. (2018, December 3). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

-

MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. studysmarter.co.uk [studysmarter.co.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Friedel Crafts Process & Custom Capabilities - Scimplify [scimplify.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]

- 9. purechemistry.org [purechemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. EAS:Friedel-Crafts Acylation Mechanism Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 15. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]

- 16. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 18. websites.umich.edu [websites.umich.edu]

- 19. pubs.acs.org [pubs.acs.org]

Methodological & Application

Experimental protocol for Friedel-Crafts acylation of nitrobenzene

Introduction: The Challenge of Friedel-Crafts Acylation on a Strongly Deactivated Ring

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group onto an aromatic ring.[1] This reaction, however, is notoriously ineffective on strongly deactivated aromatic systems. Nitrobenzene, the subject of this protocol, presents a significant challenge due to the powerful electron-withdrawing nature of the nitro (-NO₂) group. This deactivation renders the benzene ring insufficiently nucleophilic to attack the acylium ion electrophile under standard Friedel-Crafts conditions.[2] Furthermore, the Lewis acid catalyst (e.g., AlCl₃) can form a complex with the nitro group, further diminishing the ring's reactivity.[3]

Consequently, a direct and efficient Friedel-Crafts acylation of nitrobenzene to produce m-nitroacetophenone is not a practically viable synthetic route. Instead, the established and far more successful approach is to introduce the nitro group to an already acylated benzene ring. This application note, therefore, provides a detailed, field-proven protocol for the synthesis of m-nitroacetophenone via the nitration of acetophenone.

Principle of the Synthesis: Nitration of Acetophenone

The synthesis of m-nitroacetophenone is achieved through the electrophilic aromatic substitution of acetophenone using a nitrating mixture of concentrated nitric acid and sulfuric acid. The acetyl group (-COCH₃) is a meta-directing deactivator. While it deactivates the ring towards electrophilic attack, it directs the incoming electrophile (the nitronium ion, NO₂⁺) to the meta position. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion.

Experimental Protocol: Synthesis of m-Nitroacetophenone

This protocol is adapted from established procedures and is designed to yield high-purity m-nitroacetophenone.[4][5]

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles | Properties |

| Acetophenone | C₈H₈O | 120.15 | 60 g (58 mL) | 0.5 | Liquid, bp 202°C |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 210 mL | - | Corrosive, hygroscopic |

| Nitric Acid (conc.) | HNO₃ | 63.01 | 40 mL | ~0.65 | Corrosive, strong oxidizer |

| Ethyl Alcohol (Ethanol) | C₂H₅OH | 46.07 | As needed | - | Flammable |

| Cracked Ice | H₂O | 18.02 | ~750 g | - | |

| Water (deionized) | H₂O | 18.02 | As needed | - |

Equipment

-

1 L wide-mouthed Erlenmeyer flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer (-20 to 100°C)

-

Ice-salt bath

-

Büchner funnel and filter flask

-

Beakers

-

Mortar and pestle

-

Recrystallization apparatus

Step-by-Step Procedure

-

Reaction Setup and Cooling:

-

Place 150 mL of concentrated sulfuric acid into a 1 L Erlenmeyer flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Immerse the flask in an ice-salt bath and begin stirring. Cool the sulfuric acid to 0°C or below.

Rationale: The nitration of acetophenone is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.[4][5] Sulfuric acid serves as the solvent and the catalyst for the formation of the nitronium ion.

-

-

Addition of Acetophenone:

-

Once the sulfuric acid is cooled, slowly add 60 g (0.5 mole) of acetophenone via the dropping funnel.

-

Maintain a slow addition rate to ensure the temperature of the reaction mixture does not exceed 5°C. This should take approximately 10 minutes.[4]

-

-

Preparation of the Nitrating Mixture:

-

In a separate beaker, carefully prepare the nitrating mixture by adding 40 mL of concentrated nitric acid to 60 mL of concentrated sulfuric acid. Cool this mixture to 15-20°C.

Safety Note: Always add acid to acid or acid to water slowly and with cooling. This mixing process is exothermic.

-

-

Nitration Reaction:

-

After the acetophenone has been added and the reaction mixture has cooled to approximately -7°C, begin the dropwise addition of the cooled nitrating mixture.

-

The rate of addition should be controlled (around 100-120 drops per minute) to keep the reaction temperature at or below 0°C.[4] Efficient stirring is critical during this step to ensure proper mixing and heat dissipation.

-

After the addition is complete, continue stirring for an additional 10 minutes in the ice bath.

-

-

Quenching and Precipitation:

-

Carefully and slowly pour the reaction mixture with vigorous stirring into a large beaker containing approximately 750 g of cracked ice and 1.5 L of water.

-

The product, m-nitroacetophenone, will precipitate as a yellow solid.

Rationale: Pouring the acidic reaction mixture into ice-water quenches the reaction and precipitates the organic product, which is insoluble in water.

-

-

Isolation and Washing of the Crude Product:

-

Once all the ice has melted, collect the solid product by vacuum filtration using a Büchner funnel.

-

Press the solid as dry as possible on the funnel.

-

Transfer the crude product to a mortar and triturate (grind) with three successive 300 mL portions of cold water to remove residual acid.

-

Follow this with two successive 25 mL portions of ice-cold ethanol to remove oily impurities.[4] Filter and press dry after each washing.

-

-

Purification by Recrystallization:

-

Dissolve the crude product in a minimal amount of hot ethanol (approximately 100-120 mL).[4]

-

If the solution is dark, activated charcoal can be added, and the hot solution filtered to remove colored impurities.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and allow them to air dry.

Rationale: Recrystallization is a purification technique that separates the desired compound from impurities based on differences in solubility. Slow cooling promotes the formation of larger, purer crystals.[6]

-

Visualizing the Process

Reaction Mechanism

The mechanism for the nitration of acetophenone involves the formation of the nitronium ion, followed by its electrophilic attack on the benzene ring, and subsequent deprotonation to restore aromaticity.

Caption: Mechanism of Acetophenone Nitration.

Experimental Workflow

The overall experimental workflow can be summarized in the following steps:

Caption: Workflow for m-Nitroacetophenone Synthesis.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. This reaction should be performed in a well-ventilated chemical fume hood.

-

Acid Handling: Concentrated sulfuric and nitric acids are extremely corrosive and can cause severe burns. Handle with extreme care. Always add acid to another liquid slowly and with cooling.

-

Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent the reaction from becoming uncontrollable.[4]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization

The final product, m-nitroacetophenone, should be a pale yellow crystalline solid. Its identity and purity can be confirmed by:

-

Melting Point: The reported melting point is in the range of 76-78°C.[2] A sharp melting point close to the literature value indicates high purity.

-

Spectroscopy: Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can be used to confirm the structure of the product.

Conclusion

While the direct Friedel-Crafts acylation of nitrobenzene is not a feasible synthetic strategy, the nitration of acetophenone provides a reliable and well-documented method for the synthesis of m-nitroacetophenone. By carefully controlling the reaction temperature and following the outlined purification steps, researchers can obtain the desired product in good yield and high purity. This protocol serves as a practical guide for professionals in research and drug development requiring this important chemical intermediate.

References

-

Organic Syntheses, Coll. Vol. 1, p.394 (1941); Vol. 2, p.79 (1922). [Link]

-

Synthesis of 3-nitroacetophenone - IS MUNI. [Link]

- JPH05246957A - Production of m-nitroacetophenone - Google P

-

o-NITROACETOPHENONE - Organic Syntheses Procedure. [Link]

-

How to synthesise 2-nitroacetophenone by nitration of acetophenone - Quora. [Link]

-

(PDF) Electrophilic Nitration of Electron-Rich Acetophenones - ResearchGate. [Link]

-

Nitration of Acetophenone: Directing Effects of the Acetyl Group in EAS | Automate.video. [Link]

-

Safety Data Sheet: Acetophenone - Carl ROTH. [Link]

-

3-NITROACETOPHENONE FOR SYNTHESIS MSDS CAS No - Loba Chemie. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in Grignard reactions with carboxylic acid derivatives

Technical Support Center: Grignard Reactions with Carboxylic Acid Derivatives

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for troubleshooting Grignard reactions involving carboxylic acid derivatives. This resource is designed for researchers, chemists, and drug development professionals who utilize this powerful carbon-carbon bond-forming reaction and encounter challenges with reaction yield and purity. Our goal is to move beyond simple procedural lists and delve into the mechanistic reasoning behind common failures, providing you with the expert insights needed to optimize your synthetic outcomes.

Section 1: Frequently Asked Questions - The Foundational Pillars of Success

This section addresses the most critical pre-reaction considerations. A failure in these fundamental areas is the most common source of low yield.

Q1: My Grignard reaction failed completely or gave a negligible yield. I suspect the reagent never formed. What went wrong?

A1: The formation of a Grignard reagent (R-MgX) is an exquisitely moisture-sensitive process. The primary culprit for failure is almost always the presence of water or other protic sources.[1]

-

Causality: Grignard reagents are potent bases—essentially alkyl anions.[2] They will react with any available acidic proton in an acid-base reaction that is significantly faster than the desired nucleophilic attack on a carbonyl.[3] Water, alcohols, or even acidic protons on your starting material will quench the reagent as it forms, converting it to an inert alkane.[1][4]

-

Troubleshooting Steps:

-

Glassware Preparation: Glass surfaces adsorb atmospheric moisture.[5] All glassware must be rigorously dried, either by overnight baking in an oven (>120 °C) or by flame-drying under vacuum or an inert atmosphere (N₂ or Ar) immediately before use.[6]

-

Solvent Purity: Use only freshly opened anhydrous solvents or solvents dried over a suitable agent like molecular sieves and deoxygenated.[5][6] Tetrahydrofuran (THF) and diethyl ether are common choices; THF offers better stabilization for the Grignard reagent.[6]

-

Magnesium Activation: A dull, grey layer of magnesium oxide on the surface of your magnesium turnings can prevent the reaction from initiating. Activate the magnesium by crushing it to reveal a fresh surface, adding a small crystal of iodine (which etches the surface), or adding a few drops of 1,2-dibromoethane.[6]

-

Initiation: The reaction is exothermic once it begins.[7] You can often initiate it by adding a small portion of your alkyl halide to the activated magnesium and gently warming a single spot with a heat gun. A color change, cloudiness, or spontaneous refluxing indicates successful initiation.

-

Q2: How can I be certain my Grignard reagent has formed and what is its actual concentration?

A2: Visual confirmation (cloudiness, disappearance of magnesium) is a good sign, but it is not quantitative. Assuming a 100% yield during reagent formation is a frequent cause of using incorrect stoichiometry later. You must determine the active concentration of your Grignard reagent via titration before use.[3]

-

Why Titrate?: Side reactions during formation (e.g., Wurtz coupling) and quenching by trace impurities mean the actual molarity of your solution will be lower than the theoretical value. Using a sub-stoichiometric amount of the Grignard reagent is a direct path to low yields.

-

Recommended Protocol: Titration with iodine (I₂) in the presence of lithium chloride is a reliable method for both alkyl and aryl Grignard reagents. The endpoint is a persistent brown color from the excess I₂. A detailed protocol is provided in Section 3.

Q3: Can I use a carboxylic acid directly as a substrate? What about primary or secondary amides?

A3: No. This is a critical point of failure.

-

Carboxylic Acids: The acidic proton of the carboxyl group (pKa ~4-5) will be instantly deprotonated by the Grignard reagent, destroying the reagent and forming an unreactive carboxylate salt.[4]

-

Primary & Secondary Amides: The N-H protons on these amides are also acidic enough (pKa ~17) to be deprotonated by the Grignard reagent, quenching it and preventing any nucleophilic addition to the carbonyl.[8] Only tertiary (N,N-disubstituted) amides can be viable substrates, though they present their own challenges.

Section 2: Troubleshooting Guide for Specific Carboxylic Acid Derivatives

This section tackles issues that arise during the reaction with specific substrates.

Substrate Class: Esters

The reaction of a Grignard reagent with an ester is expected to produce a tertiary alcohol through the addition of two equivalents of the reagent.[9]

A4: This outcome points directly to an insufficient amount of active Grignard reagent.

-

Mechanistic Insight: The reaction proceeds in two stages. The first equivalent of the Grignard reagent adds to the ester to form a tetrahedral intermediate. This intermediate is unstable and collapses, eliminating the alkoxy (-OR) group to form a ketone.[10][11] This newly formed ketone is more reactive than the starting ester.[12] A second equivalent of the Grignard reagent then immediately attacks the highly electrophilic ketone to form the tertiary alcohol (after acidic workup).[11][13]

-

The Stoichiometry Trap: If you use only one equivalent of Grignard reagent (or your reagent's concentration is lower than assumed), you will inevitably get a mixture of unreacted ester, the ketone intermediate, and the desired tertiary alcohol.[11] To drive the reaction to completion, an excess of the Grignard reagent is required.

| Substrate | Minimum Grignard Equivalents | Recommended Equivalents for High Yield | Rationale |

| Ester | 2.0 | 2.2 - 2.5 | Ensures complete conversion of the intermediate ketone, which is more reactive than the starting ester.[9][11] |

| Acid Chloride | 2.0 | 2.2 - 2.5 | Similar to esters, the intermediate ketone is highly reactive towards the Grignard reagent.[14] |

| Tertiary Amide | 1.0 | 1.2 - 1.5 | The reaction typically stops after a single addition to form the ketone (after workup). |

A5: This indicates competing side reactions are occurring, often due to steric hindrance or elevated temperatures.

-

Enolization: If your starting ester has acidic α-protons and you are using a bulky Grignard reagent, the reagent can act as a base instead of a nucleophile. It will deprotonate the α-carbon, forming an enolate.[15] During workup, this enolate is protonated, regenerating your starting material. This pathway is a dead end.[3]

-

Reduction: If the Grignard reagent possesses a β-hydrogen (e.g., ethylmagnesium bromide), it can deliver a hydride to the carbonyl carbon via a cyclic six-membered transition state.[15] This reduces the ketone intermediate to a secondary alcohol, consuming your reagent and generating an undesired byproduct.

Substrate Class: Acid Chlorides & Amides

A6: This is the expected outcome. Acid chlorides, like esters, react with two equivalents of a Grignard reagent to produce tertiary alcohols because the intermediate ketone is highly reactive.[14][16] Isolating the ketone is generally not feasible with standard Grignard reagents.

-

Expert Insight: To synthesize a ketone from an acid chloride, you must use a less reactive organometallic reagent. The reagent of choice is a lithium dialkylcuprate (a Gilman reagent), which reacts with the acid chloride but not with the resulting ketone.[14][17] Alternatively, certain modified Grignard systems using specific ligands can moderate reactivity and allow for ketone formation in high yield.[18]

A7: Tertiary amides are significantly less reactive than esters or acid chlorides.

-

Mechanistic Reason: The lone pair on the nitrogen atom is heavily involved in resonance with the carbonyl group, which reduces the electrophilicity of the carbonyl carbon.[11][12] This makes nucleophilic attack by the Grignard reagent more difficult. Furthermore, bulky substituents on either the amide or the Grignard reagent can introduce significant steric hindrance, further impeding the reaction.[8] Forcing conditions (e.g., prolonged heating) may be required but can also lead to decomposition. A more reliable method for converting amides to ketones involves using Weinreb amides (N-methoxy-N-methylamides), which form a stable chelated intermediate that prevents double addition.[9]

Section 3: Essential Laboratory Protocols

Protocol 1: Flame-Drying Glassware for Anhydrous Conditions

-

Assemble all glassware (flask, condenser, addition funnel). Ensure it is clean and dry to the naked eye.

-

Connect the assembly to a vacuum line (with a trap) and gently heat all glass surfaces with a heat gun or a soft flame from a Bunsen burner.

-

Pay close attention to joints and areas where moisture can be trapped. The glass will initially fog up on the inside as water vaporizes; continue heating until this fog disappears completely.

-

Allow the glassware to cool to room temperature under a positive pressure of an inert gas (N₂ or Ar). This "inert gas blanket" prevents atmospheric moisture from re-entering the system.

Protocol 2: Titration of Grignard Reagent with Iodine

This protocol allows for the accurate determination of the molarity of your active Grignard reagent.[19]

-

Preparation: In an oven-dried 25 mL flask with a magnetic stir bar, add ~250 mg of solid iodine (I₂) and 1-2 crystals of LiCl. Seal the flask with a rubber septum and purge with inert gas.

-

Solvent Addition: Add 10 mL of anhydrous THF via syringe and stir until the iodine dissolves, forming a dark brown solution. Cool the flask in an ice bath.

-

Titration: Slowly add your prepared Grignard reagent solution dropwise via a 1 mL syringe. The brown color will disappear as the I₂ reacts with the Grignard reagent.

-

Endpoint: The endpoint is reached when the brown/yellow color of the iodine persists for more than one minute. This indicates all the Grignard reagent has been consumed.

-

Calculation:

-

Moles of I₂ = (mass of I₂ used) / (253.8 g/mol )

-

Molarity of Grignard (M) = (Moles of I₂) / (Volume of Grignard solution added in L)

-

Note: The stoichiometry is 1:1 for this titration.

-

References

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. moodle2.units.it [moodle2.units.it]

- 6. reddit.com [reddit.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Reactions of Amides [tigerweb.towson.edu]

- 9. Grignard Reaction - Common Conditions [commonorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Grignard Reaction [organic-chemistry.org]

- 16. youtube.com [youtube.com]

- 17. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]

- 18. Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones [organic-chemistry.org]

- 19. chemtips.wordpress.com [chemtips.wordpress.com]

Technical Support Center: Optimizing Mobile Phase for HPLC Separation of Aromatic Keto Acids

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing High-Performance Liquid Chromatography (HPLC) methods for the separation of aromatic keto acids. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your method development and troubleshooting endeavors.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the HPLC separation of aromatic keto acids. Each issue is presented in a question-and-answer format, detailing the probable causes and a systematic approach to resolution.

Q1: Why are my aromatic keto acid peaks showing significant tailing or fronting?

Peak asymmetry is a frequent challenge, often pointing to secondary interactions, improper mobile phase pH, or column issues.

Causality and Resolution:

-

Mobile Phase pH: The primary cause of peak tailing for acidic compounds like aromatic keto acids is often the mobile phase pH being too close to the analyte's pKa.[1][2] When the pH is not optimal, the acid can exist in both its ionized and non-ionized forms, leading to a mixed-mode retention and asymmetrical peaks.[3] For acidic compounds, lowering the mobile phase pH (typically 2 pH units below the pKa) will suppress the ionization of the carboxylic acid group, rendering the molecule more non-polar and promoting a single, well-defined retention mechanism on a reversed-phase column.[2][3]

-

Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the polar functional groups of your analytes, causing peak tailing. Adding a small amount of a competitive acid, like 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase can help to saturate these active sites and improve peak shape.[4]

-

Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting. To address this, try reducing the injection volume or the concentration of your sample.[5]

-

Column Contamination or Void: A contaminated guard column or a void at the head of the analytical column can distort peak shape.[6] If the problem persists after mobile phase optimization, consider flushing the column or replacing the guard and/or analytical column.[6]

Q2: I'm seeing poor resolution between two or more of my aromatic keto acid peaks. What should I adjust?

Achieving baseline separation is critical for accurate quantification. Poor resolution indicates that the selectivity of your current method is insufficient.

Strategies for Improving Resolution:

-

Adjusting Organic Modifier Percentage: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase will increase the retention time of your analytes, potentially improving resolution.[7][8] Make small, incremental changes (e.g., 2-5%) to observe the effect on your separation.

-

Changing the Organic Modifier: Acetonitrile and methanol have different solvent properties and can offer different selectivities for your analytes.[9] If you are using acetonitrile, try substituting it with methanol, or vice-versa. A ternary mixture of water, acetonitrile, and methanol can also sometimes provide a unique selectivity.

-

Mobile Phase pH Adjustment: As with peak shape, pH can dramatically influence selectivity for ionizable compounds.[3][10] A slight adjustment in pH can alter the relative retention times of your aromatic keto acids, leading to improved separation.

-

Gradient Elution: If your sample contains compounds with a wide range of polarities, an isocratic method may not be sufficient. A gradient elution, where the concentration of the organic solvent is increased over time, can sharpen peaks and improve the resolution of later-eluting compounds.[11][12]

Q3: My retention times are drifting or are not reproducible between runs. What is the cause?

Consistent retention times are fundamental for reliable identification and quantification. Drifting retention times often point to a lack of system equilibration or changes in the mobile phase.

Troubleshooting Retention Time Variability:

-

Insufficient Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection.[5] This is particularly important when using mobile phases with a high aqueous content, as some C18 columns can experience "phase dewetting" or collapse.[13] Allow at least 10-15 column volumes of mobile phase to pass through the column before starting your analysis.

-

Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention time. Always prepare fresh mobile phase daily and ensure accurate measurements of all components.[5] If using a buffer, confirm that the pH is consistent between batches.

-

Temperature Fluctuations: Column temperature can affect retention times. Using a column oven to maintain a constant temperature will improve reproducibility.[5]

-

Pump Performance: Leaks in the pump or check valves can cause inconsistent flow rates, leading to retention time drift.[14] Check for any salt buildup around fittings, which can indicate a leak.

Q4: My aromatic keto acids are eluting too quickly with poor retention. How can I increase their interaction with the column?

Poor retention of polar analytes on a reversed-phase column is a common issue.

Enhancing Retention:

-

Decrease Organic Solvent Concentration: The most straightforward way to increase retention in reversed-phase HPLC is to decrease the amount of organic solvent in the mobile phase.[8] This makes the mobile phase more polar, increasing the affinity of your non-polar analytes for the stationary phase.

-

Mobile Phase pH Control: For aromatic keto acids, ensuring the mobile phase pH is sufficiently low (pH 2.5-3.5) will suppress ionization and increase hydrophobicity, leading to greater retention on a C18 column.[3][15]

-

Ion-Pair Chromatography: If pH control alone is insufficient, consider using ion-pair chromatography. Adding an ion-pairing reagent, such as a quaternary ammonium salt (e.g., tetrabutylammonium hydrogen sulfate) for acidic compounds, to the mobile phase can form a neutral ion pair with your ionized analyte.[16][17] This neutral complex will have a greater affinity for the non-polar stationary phase, thereby increasing retention.[17]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding mobile phase optimization for aromatic keto acids.

Q1: What is a good starting point for a mobile phase when developing a method for aromatic keto acids?

A common and effective starting point for the reversed-phase separation of aromatic keto acids is a mobile phase consisting of:

-

Aqueous Phase (Solvent A): 0.1% Formic Acid or 0.1% Orthophosphoric Acid in HPLC-grade water.[18] This will ensure a low pH to keep the carboxylic acid groups in their protonated, non-ionized form.[15]

-

Organic Phase (Solvent B): Acetonitrile or Methanol.[9]

A good initial scouting gradient would be to run from 5-95% Solvent B over 20-30 minutes.[12] This will give you a good idea of the elution profile of your compounds and help you decide whether an isocratic or gradient method is more appropriate.

Q2: When should I choose acetonitrile over methanol, or vice versa?

Acetonitrile and methanol are the two most common organic modifiers in reversed-phase HPLC, and the choice between them can impact selectivity.[9]

-

Acetonitrile: Generally has a lower viscosity, which results in lower backpressure. It is also a stronger solvent than methanol, meaning you will typically use a lower percentage of it to achieve the same retention time.

-

Methanol: Can offer different selectivity compared to acetonitrile due to its ability to act as a hydrogen bond donor.[9] If you are struggling to resolve co-eluting peaks with acetonitrile, switching to methanol is a worthwhile experiment.

Q3: What is the role of a buffer in the mobile phase, and when is it necessary?

A buffer is a solution that resists changes in pH. In HPLC, buffers are crucial when you need to maintain a constant pH to ensure reproducible retention times and peak shapes for ionizable compounds.[8][19] For aromatic keto acids, using a buffer is highly recommended if your target pH is close to the pKa of any of your analytes. A phosphate or citrate buffer in the pH range of 2.5-4.5 is often a good choice.[19]

Q4: How do I properly prepare and handle HPLC mobile phases?

Proper mobile phase preparation is critical for robust and reproducible HPLC methods.

-

Use High-Purity Solvents: Always use HPLC-grade water and solvents.

-

Filter Aqueous Components: Filter all aqueous mobile phase components through a 0.22 µm or 0.45 µm filter to remove particulate matter that could damage the pump or column.

-

Degas the Mobile Phase: Degas the mobile phase before use to prevent the formation of air bubbles in the system, which can cause pressure fluctuations and baseline noise.[14] This can be done by sparging with helium, sonication, or using an in-line degasser.

-

Prepare Freshly: Prepare mobile phases fresh daily to avoid microbial growth and changes in composition due to evaporation.[5]

Section 3: Data Presentation and Protocols

Table 1: Common Mobile Phase Additives and Their Functions

| Additive | Typical Concentration | Function |

| Formic Acid | 0.05 - 0.1% | pH adjustment (acidic), improves peak shape for acids.[4] |

| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Strong acid for pH control, also acts as an ion-pairing agent.[2][4] |

| Orthophosphoric Acid | 0.1% | pH adjustment (acidic).[18] |

| Phosphate Buffer | 10 - 50 mM | Maintains a stable pH, crucial for reproducibility.[19] |

| Tetrabutylammonium salts | 5 - 10 mM | Ion-pairing reagent for acidic compounds.[16][20] |

Experimental Protocol: Systematic Mobile Phase pH Optimization

-

Determine Analyte pKa: If possible, find the pKa values of your target aromatic keto acids.

-

Prepare a Series of Mobile Phases: Prepare identical mobile phases (e.g., 50:50 Acetonitrile:Water) but with different aqueous phase pH values. For example, prepare aqueous phases at pH 2.5, 3.0, 3.5, and 4.0 using a phosphate buffer.

-

Equilibrate the System: For each mobile phase, thoroughly flush and equilibrate the HPLC system and column.

-

Inject Standard and Analyze: Inject a standard mixture of your aromatic keto acids and record the chromatogram for each pH condition.

-

Evaluate Results: Compare the chromatograms for peak shape, resolution, and retention time. Select the pH that provides the optimal separation.

Visualization of the Optimization Workflow

Caption: A logical workflow for systematic HPLC mobile phase optimization.

References

-

Process Development and Validation of Reverse-Phase High-Performance Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. MDPI. Available from: [Link]

-

HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available from: [Link]

-

How to separate a mixture of organic acids by HPLC?. ResearchGate. Available from: [Link]

-

Analysis of intracellular α-keto acids by HPLC with fluorescence detection. The Royal Society of Chemistry. Available from: [Link]

-

Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. Available from: [Link]

-

Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available from: [Link]

-

HPLC Troubleshooting Guide. Available from: [Link]

-

Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]

-

Gradient Design and Development. Agilent. Available from: [Link]

-

Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. PMC. Available from: [Link]

-

THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]

-

Effect of HPLC binary mobile phase composition on the analysis of carbonyls. Available from: [Link]

-

Exploring the Role of pH in HPLC Separation. Moravek, Inc. Available from: [Link]

-

How to Optimize HPLC Gradient Elution for Complex Samples. Mastelf. Available from: [Link]

-

Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. Available from: [Link]

-

Control pH During Method Development for Better Chromatography. Agilent. Available from: [Link]

-

Ion-Pairing Agents | HPLC. Mason Technology. Available from: [Link]

-

Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available from: [Link]

-

HPLC Troubleshooting Guide. SCION Instruments. Available from: [Link]

-

An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available from: [Link]

-

Does the pH of sample solvent really matter in HPLC?. ResearchGate. Available from: [Link]

-

The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Available from: [Link]

Sources

- 1. moravek.com [moravek.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. researchgate.net [researchgate.net]

- 5. HPLC Troubleshooting Guide [scioninstruments.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]

- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. agilent.com [agilent.com]

- 11. agilent.com [agilent.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. hplc.eu [hplc.eu]

- 14. ijprajournal.com [ijprajournal.com]

- 15. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tcichemicals.com [tcichemicals.com]

- 17. itwreagents.com [itwreagents.com]

- 18. mdpi.com [mdpi.com]

- 19. mastelf.com [mastelf.com]

- 20. chromatographyonline.com [chromatographyonline.com]

Solving solubility issues of 4-(3-Nitrophenyl)-4-oxobutanoic acid in organic solvents

A Guide to Solving Complex Solubility Challenges in Organic Solvents

Welcome to the technical support guide for 4-(3-Nitrophenyl)-4-oxobutanoic acid. This document, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to move beyond simple instructions and explain the chemical principles behind each step, empowering you to make informed decisions in your experiments.

Understanding the Molecule: The Root of the Solubility Problem

Before troubleshooting, it's crucial to understand the chemical nature of 4-(3-Nitrophenyl)-4-oxobutanoic acid (MW: 223.19 g/mol , MP: 163-165 °C). Its structure contains a combination of polar and non-polar functional groups, which is the primary cause of its challenging solubility profile.

-

Polar/Hydrophilic Groups:

-